Product packaging for 3-[4-(Benzyloxy)phenoxy]pyrrolidine(Cat. No.:CAS No. 194668-52-5)

3-[4-(Benzyloxy)phenoxy]pyrrolidine

Cat. No.: B222371
CAS No.: 194668-52-5
M. Wt: 305.8 g/mol
InChI Key: BMXQQIJXRUUJAD-UHFFFAOYSA-N
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Description

3-[4-(Benzyloxy)phenoxy]pyrrolidine is a chemical compound of interest in medicinal chemistry and drug discovery research, incorporating the versatile pyrrolidine ring. The saturated pyrrolidine scaffold is a privileged structure in pharmaceuticals, valued for its three-dimensional coverage and the ability to efficiently explore pharmacophore space due to sp 3 -hybridization . The presence of stereogenic centers in such structures is a key strategic consideration for generating selective ligands for enantioselective protein targets . The benzyloxyphenoxy moiety attached to the pyrrolidine ring suggests potential for diverse molecular interactions. Researchers can utilize this compound as a versatile building block for the design and synthesis of novel biologically active molecules. Its structure aligns with scaffolds used in developing compounds for various human diseases, making it a valuable template for structure-activity relationship (SAR) studies and lead optimization projects . This product is intended for research purposes in a controlled laboratory environment. It is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20ClNO2 B222371 3-[4-(Benzyloxy)phenoxy]pyrrolidine CAS No. 194668-52-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-(4-phenylmethoxyphenoxy)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO2/c1-2-4-14(5-3-1)13-19-15-6-8-16(9-7-15)20-17-10-11-18-12-17/h1-9,17-18H,10-13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTKMKAZVKLSCPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC1OC2=CC=C(C=C2)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations

Influence of Pyrrolidine (B122466) Ring Substitutions on Biological Activity

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of many biologically active compounds due to its unique structural and chemical properties. nih.govtandfonline.comnih.govnih.gov Its influence on the biological activity of molecules like 3-[4-(Benzyloxy)phenoxy]pyrrolidine is multifaceted, involving stereochemistry, intermolecular interactions, and the effects of various substituents.

Impact of Pseudorotation and Configurational Isomerism on Pharmacological Profile

Unlike flat aromatic rings, the saturated pyrrolidine ring is non-planar and undergoes a phenomenon known as "pseudorotation," allowing it to adopt various low-energy conformations, often described as envelope or twisted forms. nih.govresearchgate.net This conformational flexibility enables the pyrrolidine scaffold to explore a wider three-dimensional space, which can be critical for optimal binding to a protein's active site. nih.govresearchgate.net The specific conformation adopted can be influenced by the substituents on the ring, which in turn can dramatically affect the pharmacological efficacy of the molecule. researchgate.net

The stereochemistry of the pyrrolidine ring is a key determinant of biological activity. The spatial orientation of substituents and the absolute configuration of chiral centers can lead to different binding modes with enantioselective proteins, such as receptors and enzymes. nih.govresearchgate.net For instance, in a series of G-protein coupled receptor 40 (GRP40) agonists, a cis-4-CF3 substituent on the pyrrolidine ring was shown to favor a pseudo-axial conformation of other groups, which was crucial for its agonist activity. nih.gov Similarly, the stereochemistry at different positions can differentiate between agonist and antagonist activity at a given receptor. This highlights the importance of controlling the stereoisomeric purity of pyrrolidine-containing drug candidates to avoid potential inactivity or toxicity from an undesired enantiomer. nih.gov

Role of the Pyrrolidine Nitrogen Atom in Intermolecular Interactions (e.g., Hydrogen Bonding)

The nitrogen atom within the pyrrolidine ring plays a pivotal role in the molecule's interaction with biological targets. As a secondary amine, it confers basicity to the scaffold and can act as a hydrogen bond acceptor or, in its protonated state, as a hydrogen bond donor. tandfonline.comresearchgate.net This ability to form hydrogen bonds is a critical factor in the molecular recognition and binding affinity of the compound to its target protein. researchgate.net

For example, in studies of various pyrrolidine derivatives, the nitrogen atom has been observed to form crucial hydrogen bonds with key amino acid residues, such as aspartate, in the binding pockets of enzymes. researchgate.net The basicity of the pyrrolidine nitrogen can be modulated by substituents on the ring, which can influence the strength of these interactions. researchgate.net Furthermore, the nucleophilicity of the pyrrolidine nitrogen makes it a common site for substitutions, with a high percentage of FDA-approved drugs containing a substituted pyrrolidine ring at the N-1 position. researchgate.net

Analysis of Substituent Effects at C-3 of the Pyrrolidine Ring

The C-3 position of the pyrrolidine ring is a common point for substitution to modulate the biological activity of a compound. The nature, size, and electronics of the substituent at this position can have a profound impact on the pharmacological profile. tandfonline.comresearchgate.net

In various studies of pyrrolidine derivatives, the substituent at the C-3 position has been shown to influence the compound's potency and selectivity. For instance, in a series of anticonvulsant 1-(2-pyridinyl)-pyrrolidine-2,5-dione derivatives, the anticonvulsant activity was found to be highly dependent on the type of substituent at the C-3 position. researchgate.net Similarly, for a class of pyrrolidine sulfonamides, fluorophenyl substituents at the C-3 position led to better in vitro potency. nih.gov

The following table summarizes the observed effects of different substituents at the C-3 position on the biological activity of various pyrrolidine-based compounds.

Substituent at C-3 Compound Series Observed Effect on Biological Activity
FluorophenylPyrrolidine sulfonamidesImproved in vitro potency. nih.gov
PhenylPyrrolidine sulfonamidesModerate in vitro potency. nih.gov
Various1-(2-pyridinyl)-pyrrolidine-2,5-dionesAnticonvulsant activity is highly dependent on the substituent. researchgate.net

Modulation by the Benzyloxyphenoxy Moiety

Contribution of the Benzyloxy Phenyl and Phenoxy Rings to Molecular Recognition and Binding Affinity

The two aromatic rings of the benzyloxyphenoxy moiety, the benzyl (B1604629) ring and the phenoxy ring, play a crucial role in how the molecule interacts with its biological target. These rings can engage in various non-covalent interactions, including hydrophobic interactions, π-π stacking, and cation-π interactions, which are fundamental for molecular recognition and high-affinity binding.

The spatial arrangement and electronic properties of these rings are critical. For instance, in a series of LTA4 hydrolase inhibitors, the 4-phenylphenoxy group was identified as a key structural element for potent inhibition. nih.gov The lipophilic nature of the benzyloxyphenoxy group can also contribute to the molecule's ability to cross cell membranes and reach its intracellular target.

Effects of Positional Isomerism and Substituent Nature on the Phenoxy Scaffold

For example, studies on related phenoxy derivatives have shown that the position of substituents on the phenyl ring can have a substantial impact on potency. nih.gov The electronic nature of these substituents (electron-donating or electron-withdrawing) can also modulate the strength of interactions with the target protein. In some cases, the introduction of a substituent can lead to a significant increase in activity, while in others it may be detrimental. nih.gov The synthesis of various quinoxaline (B1680401) 1,4-di-N-oxide derivatives has also highlighted the influence of substituents on the phenoxy group, where in some cases the phenoxy moiety can act as a leaving group during a reaction. researchgate.netsbq.org.br

Bioisosteric Replacements and Scaffold-Hopping Strategies Applied to Pyrrolidine-Phenoxy Frameworks

The pyrrolidine ring is a highly valued scaffold in medicinal chemistry due to its three-dimensional nature, which allows for a thorough exploration of pharmacophore space. researchgate.netd-nb.info This five-membered nitrogen heterocycle is a common feature in numerous FDA-approved drugs and serves as a versatile building block in the design of novel therapeutic agents. researchgate.net The strategic modification of the pyrrolidine-phenoxy framework, a key structural motif in various biologically active compounds, through bioisosteric replacements and scaffold-hopping, is a critical aspect of structure-activity relationship (SAR) and structure-property relationship (SPR) investigations. These strategies aim to optimize pharmacological profiles by enhancing potency, selectivity, and pharmacokinetic properties.

Bioisosteric Replacements within the Pyrrolidine-Phenoxy Moiety

Bioisosterism, the replacement of a functional group with another that retains similar physicochemical properties, is a widely used strategy in drug design. nih.gov In the context of the this compound scaffold, bioisosteric modifications can be applied to the pyrrolidine ring, the benzyloxy group, and the phenoxy linker to fine-tune the molecule's interaction with its biological target.

Modifications of the Pyrrolidine Ring:

The pyrrolidine ring itself offers multiple avenues for modification. The stereochemistry and substitution pattern of the pyrrolidine ring can significantly influence the biological activity of the parent compound. researchgate.net For instance, in a series of G-protein coupled receptor 40 (GRP40) agonists, a cis-4-CF3 substituent on the pyrrolidine scaffold was shown to favor a pseudo-axial conformation of other substituents, which was crucial for agonist activity.

In the development of histamine (B1213489) H3 receptor antagonists, the replacement of a piperidine (B6355638) ring with a pyrrolidine ring in a series of 1-(4-(phenoxymethyl)benzyl)piperidines led to a slight enhancement in activity, demonstrating the potential of ring contraction as a beneficial modification.

Modifications of the Benzyloxy and Phenoxy Groups:

The aromatic rings of the benzyloxy and phenoxy groups are also common targets for bioisosteric replacement to improve metabolic stability and other drug-like properties. For example, the replacement of a phenyl ring with a pyridyl or pyrimidyl ring is a common strategy to introduce a nitrogen atom, which can enhance metabolic stability. In a series of renin inhibitors, a 3-pyridinyloxymethyl substituent was found to be equipotent to higher molecular weight analogs while exhibiting decreased CYP3A4 inhibition and improved pharmacokinetic properties. nih.gov

Furthermore, non-classical bioisosteres such as bicyclo[1.1.1]pentane (BCP), cubane, and carboranes have been explored as phenyl ring mimics. acs.org These saturated, three-dimensional structures can improve solubility and metabolic stability by disrupting π-π stacking interactions.

Scaffold-Hopping Strategies

Scaffold-hopping involves replacing the central core of a molecule to discover novel chemical entities with similar biological activity but different structural backbones. d-nb.info This strategy is particularly useful for navigating around existing patents and improving physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties.

For the pyrrolidine-phenoxy framework, scaffold-hopping could involve replacing the pyrrolidine ring with other five- or six-membered heterocycles, or even acyclic linkers, while maintaining the key pharmacophoric features of the benzyloxy and phenoxy groups.

A notable example of scaffold hopping in a related system is the development of nicotinic acetylcholine (B1216132) receptor (nAChR) partial agonists. In one study, the opening of a dioxane ring in a benzodioxane-pyrrolidine derivative to create more flexible 3-pyridyl and m-hydroxyphenyl ethers of (S)-N-methylprolinol resulted in compounds with high α4β2 affinity and selectivity. This demonstrates that significant structural changes to the scaffold can lead to compounds with retained or even improved biological activity.

The following table summarizes various bioisosteric replacements and scaffold-hopping strategies that have been applied to pyrrolidine-phenoxy and related frameworks, along with their observed impact on biological activity.

Parent Scaffold/MoietyBioisosteric Replacement/Scaffold HopObserved OutcomeCompound Class/TargetReference
PiperidinePyrrolidineSlightly enhanced activityHistamine H3 Receptor Antagonists
Benzodioxane-pyrrolidineProlinol phenyl ethersMaintained high receptor affinity and selectivitynAChR Partial Agonists
Phenyl ringPyridyl ringImproved metabolic stabilityGeneral
Benzyloxymethyl group3-Pyridinyloxymethyl groupEquipotent with improved PK properties and reduced CYP3A4 inhibitionRenin Inhibitors nih.gov
Phenyl ringBicyclo[1.1.1]pentane (BCP)Improved metabolic and physicochemical propertiesAntimalarials acs.org
Unsubstituted Pyrrolidinecis-4-CF3 substituted PyrrolidineFavored active conformationGPR40 Agonists

Pharmacological Potential and Mechanistic Insights from Analogous Pyrrolidine and Benzyloxyphenoxy Derivatives

Enzyme and Receptor Inhibition Studies

The pyrrolidine (B122466) ring, a five-membered nitrogen heterocycle, and the benzyloxyphenoxy group are key pharmacophores that medicinal chemists utilize to design molecules with specific biological activities. nih.gov The inherent structural features of these moieties allow for precise interactions with the active sites of enzymes and the binding pockets of receptors, leading to the modulation of critical biological pathways.

Inhibition of Lysine-Specific Demethylase 1 (LSD1)

Lysine-Specific Demethylase 1 (LSD1) is an epigenetic regulator that plays a crucial role in gene transcription. Its aberrant expression is linked to various cancers, making it a significant therapeutic target. nih.gov The inhibition of LSD1 can lead to the reactivation of tumor suppressor genes.

Research into LSD1 inhibitors has yielded several potent compounds, including both irreversible and reversible inhibitors that have advanced to clinical trials. nih.gov Analogues featuring complex amine structures, akin to the pyrrolidine ring, are central to these developments. For instance, novel synthetic inhibitors have been developed that show selective inhibition of LSD1's enzymatic activity. biorxiv.org In one study, the inhibitor MC3935 was shown to bind to the catalytic pocket of Schistosoma mansoni LSD1 (SmLSD1) and inhibit its demethylase activity on histone H3 at lysine (B10760008) 4 (H3K4me1/2). plos.orgbiorxiv.org This inhibition induced significant transcriptional deregulation and was toxic to the parasite, highlighting the potential of LSD1 inhibitors in treating infectious diseases as well as cancer. biorxiv.org

Pharmacological inhibition of LSD1 has been shown to be selectively cytotoxic in models of pediatric high-grade gliomas, including diffuse intrinsic pontine glioma (DIPG). nih.gov Catalytic LSD1 inhibitors can induce an immune gene signature that enhances the killing of cancer cells by natural killer (NK) cells, representing a promising therapeutic strategy. nih.gov

Table 1: Examples of LSD1 Inhibitors and their Properties

Inhibitor Type Key Findings Reference
MC3935 Irreversible Selectively inhibits SmLSD1 demethylase activity; toxic to S. mansoni. plos.orgbiorxiv.org
Bomedemstat (IMG-7289) Irreversible Clinical candidate for cancer treatment. nih.gov
Iadademstat (ORY-1001) Irreversible Clinical candidate for cancer treatment. nih.gov
Pulrodemstat (CC-90011) Reversible Clinical candidate for cancer treatment. nih.gov

| Seclidemstat (SP-2577) | Reversible | Clinical candidate for cancer treatment. | nih.gov |

Antagonism of Chemokine Receptor CXCR4

The C-X-C chemokine receptor type 4 (CXCR4) and its ligand, CXCL12, are deeply involved in cancer metastasis, inflammation, and immune cell trafficking. plos.orgnih.gov Consequently, CXCR4 antagonists are being actively investigated as therapeutic agents for cancer and inflammatory diseases like rheumatoid arthritis. nih.govcore.ac.uk

Peptidic CXCR4 antagonists, such as the T140 analogs, have demonstrated effective inhibition of cancer cell migration. nih.gov For example, the T140 analog, 4F-benzoyl-TN14003, significantly reduced pulmonary metastasis of breast cancer cells in animal models. nih.gov These compounds function by blocking the interaction between CXCL12 and CXCR4, thereby preventing the signaling cascade that leads to cell migration and homing to distant organ sites. plos.orgnih.gov

Small molecule CXCR4 antagonists have also been developed. MSX-122, a partial CXCR4 antagonist, was synthesized in a single step and showed therapeutic potential in models of inflammation and cancer metastasis. plos.org In preclinical models of WHIM syndrome, a rare immunodeficiency caused by gain-of-function mutations in the CXCR4 gene, the oral CXCR4 antagonist X4-185 was shown to correct leukopenia and normalize T-cell and B-cell counts. frontiersin.org

Table 2: Selected CXCR4 Antagonists and Their Bioactivities

Antagonist Type Key Bioactivity Disease Model Reference
4F-benzoyl-TN14003 T140 analog (Peptidic) Inhibited SDF-1-induced migration (IC₅₀ = 0.65 nM) Breast Cancer, Rheumatoid Arthritis nih.govcore.ac.uk
MSX-122 Small Molecule Partial CXCR4 antagonist Inflammation, Cancer Metastasis plos.org
AMD3100 (Plerixafor) Small Molecule Mobilizes hematopoietic stem cells Cancer, WHIM Syndrome nih.gov

| X4-185 | Small Molecule | Corrected leukopenia and lymphopenia | WHIM Syndrome | frontiersin.org |

Modulation of Inositol-Requiring Enzyme 1 (IRE1) Activity

Inositol-requiring enzyme 1 (IRE1) is a key sensor of endoplasmic reticulum (ER) stress, a condition that arises from the accumulation of unfolded or misfolded proteins. acs.org IRE1 possesses both kinase and RNase activity, and its activation is implicated in the progression of cancer and metabolic diseases. acs.orgfrontiersin.org

Inhibitors of IRE1's RNase activity have been shown to be cytoprotective and have therapeutic potential. For instance, novel chromenone-based covalent inhibitors of IRE1 were synthesized and evaluated for their biological effects. acs.org These inhibitors can suppress the IRE1-mediated activation of the transcription factor XBP-1s, which is critical for the survival of certain cancer cells, such as multiple myeloma and chronic lymphocytic leukemia. acs.orgnih.gov In diabetic animal models, pharmacological inhibition of IRE1α RNase activity with inhibitors like STF-083010 protected pancreatic beta cells, improved hyperglycemic conditions, and increased serum insulin (B600854) levels. frontiersin.org This protection is associated with the suppression of ER stress-associated inflammation and oxidative stress. frontiersin.org

Conversely, the dual activities of IRE1 can have opposing roles depending on the pathological context. In the case of Herpes Simplex Virus-1 (HSV-1) infection, the virus appears to benefit from IRE1α's kinase activity while being suppressed by its RNase activity. mdpi.com

Table 3: IRE1 Modulators and Their Effects

Modulator Target Activity Effect Disease Context Reference
Chromenone-based inhibitors IRE1 RNase Inhibit XBP-1s activation, induce apoptosis Leukemia, Lymphoma acs.org
STF-083010 IRE1α RNase Protects pancreatic β-cells, improves diabetic condition Diabetes (Akita mice) frontiersin.org

| CTU (Aryl-ureido fatty acid) | IRE1 Pathway (inducer) | Activates NF-κB and XBP1, promotes cell survival | Triple-Negative Breast Cancer | nih.gov |

Inhibition of Protein Kinases

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, and their dysregulation is a hallmark of cancer. mdpi.com This makes them one of the most important classes of drug targets. The search for small-molecule kinase inhibitors has led to the development of numerous successful cancer therapies. ijmphs.com

Derivatives containing scaffolds similar to pyrrolidine and benzyloxyphenoxy are found in various kinase inhibitors. For example, benzimidazole (B57391) derivatives have been studied as inhibitors of key kinase proteins like CDK4/CycD1 and Aurora B. nih.gov Many kinase inhibitors are designed to be ATP-competitive, fitting into the ATP-binding pocket of the enzyme. mdpi.com Natural products and their derivatives, such as flavonoids and alkaloids like indirubin, are also significant sources of protein kinase inhibitors. mdpi.com For instance, pyrazole (B372694) and pyrimidine (B1678525) derivatives have been developed as potent inhibitors of p38α MAP kinase. ijmphs.com

Table 4: Examples of Protein Kinase Inhibitor Scaffolds

Scaffold/Derivative Class Target Kinase(s) Therapeutic Area Reference
Benzimidazole derivatives CDK4/CycD1, Aurora B Cancer nih.gov
Indirubin Cyclin-dependent kinases (CDKs) Cancer (Chronic Myeloid Leukemia) mdpi.com
Pyrazole & Pyrimidine derivatives p38α MAP kinase Cancer, Inflammation ijmphs.com

| Flavonoids (e.g., Quercetin) | PI3K, Src, Raf | Cancer | mdpi.com |

Dual-Target Inhibition of Glycosidases (e.g., α-Glucosidase and Aldose Reductase)

Diabetes is a complex metabolic disorder, and a multi-target therapeutic approach is considered ideal. unipi.itnih.gov Two key enzymes involved in the complications of diabetes are α-glucosidase, which is responsible for post-meal hyperglycemic spikes, and aldose reductase (ALR2), which is implicated in the development of diabetic complications like retinopathy and neuropathy. nih.govfrontiersin.org

Researchers have successfully synthesized polyhydroxylated pyrrolidine derivatives that act as dual inhibitors of both α-glucosidase and aldose reductase. unipi.itnih.gov These compounds, belonging to the D-gluco and D-galacto series, are designed as aza-sugars that mimic the transition state of carbohydrate processing enzymes. nih.gov In studies, certain pyrrolidine derivatives showed potent inhibition of both enzymes. For example, one compound demonstrated 57% inhibition of ALR2 and was also effective in reducing cell death and oxidative stress in an in vitro model of diabetic retinopathy. frontiersin.org

Table 5: Dual Inhibition of α-Glucosidase and Aldose Reductase by a Polyhydroxylated Pyrrolidine Derivative

Enzyme Target Inhibition Significance Reference
α-Glucosidase Effective inhibition Controls hyperglycemic spikes unipi.itnih.gov

| Aldose Reductase (ALR2) | 57% inhibition (for compound 29) | Prevents diabetic tissue abnormalities | frontiersin.org |

Cholinesterase and Carbonic Anhydrase Inhibition

Inhibitors of cholinesterases (ChEs), such as acetylcholinesterase (AChE), are primary treatments for Alzheimer's disease, aiming to increase the levels of the neurotransmitter acetylcholine (B1216132). semanticscholar.org Carbonic anhydrase (CA) inhibitors are used as diuretics, anti-glaucoma agents, and in other therapeutic areas. nih.govsemanticscholar.org There is growing interest in developing dual-target inhibitors for complex diseases.

Benzamide (B126) and sulfonamide derivatives, which can incorporate benzyloxyphenoxy-like moieties, have been reported as potent inhibitors of both CA and ChE. semanticscholar.org For example, a series of novel benzenesulfonamides carrying a benzamide moiety were synthesized and showed effective inhibition against human CA I and II isoforms as well as AChE. semanticscholar.org Similarly, chalcone (B49325) derivatives have been investigated as dual inhibitors. researchgate.net In one study, certain chalcone compounds were identified as potent inhibitors of hCA I, hCA II, and AChE, with molecular docking studies confirming their interactions with the catalytic residues of the enzymes. researchgate.net

Table 6: Inhibition Data for Novel Benzoxazolone-Based Mannich Bases

Compound hCA I (Kᵢ, nM) hCA II (Kᵢ, nM) AChE (IC₅₀, nM) Reference
1a 12.3 ± 1.2 8.6 ± 1.9 10.3 ± 1.1 semanticscholar.org
1b 22.4 ± 3.4 12.1 ± 2.6 15.6 ± 2.5 semanticscholar.org
1c 44.0 ± 5.1 18.2 ± 3.3 21.0 ± 3.1 semanticscholar.org
1d 58.2 ± 6.0 25.1 ± 4.1 29.2 ± 4.2 semanticscholar.org
Tacrine (Reference) N/A N/A 7.9 ± 0.9 semanticscholar.org

| Acetazolamide (Reference) | 250.0 ± 21.5 | 12.1 ± 1.4 | N/A | semanticscholar.org |

Poly(ADP-ribose) Polymerase (PARP) Enzyme Inhibition

The pyrrolidine scaffold is a key structural feature in the development of potent inhibitors for Poly(ADP-ribose) Polymerase (PARP) enzymes, which are critical targets in cancer therapy. nih.gov PARP-1 and PARP-2 are enzymes closely involved in the DNA damage repair process. nih.gov Their inhibition can lead to synthetic lethality in cancer cells with specific DNA repair defects, such as BRCA mutations. nih.gov

Research has led to the synthesis of various PARP inhibitors incorporating the pyrrolidine ring. A series of benzimidazole carboxamide derivatives featuring a pyrrolidine moiety has been developed and evaluated for PARP inhibitory activity. nih.gov Within this series, specific compounds demonstrated significant potency against both PARP-1 and PARP-2. nih.govnih.gov For instance, compounds 5cj and 5cp exhibited IC₅₀ values of approximately 4 nM for both enzymes, a potency comparable to the reference drug veliparib. nih.govnih.gov These compounds also showed noteworthy cytotoxicity against the BRCA-1 mutated MDA-MB-436 breast cancer cell line and the BRCA-2 mutated CAPAN-1 pancreatic cancer cell line. nih.govnih.gov

Another prominent example is Veliparib (ABT-888) , a clinical-stage PARP inhibitor, which features a 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide structure. acs.org This compound is a potent inhibitor of both PARP-1 and PARP-2, with a Kᵢ of 5 nM. acs.org It also demonstrates excellent cellular potency with an EC₅₀ of 2 nM in a C41 whole-cell assay. acs.org The development of these molecules underscores the importance of the cyclic amine-containing benzimidazole carboxamide scaffold, where the pyrrolidine group plays a crucial role in achieving high enzymatic and cellular potency. acs.org The therapeutic utility of PARP inhibitors extends to treating cancers and potentially ameliorating the effects of stroke, head trauma, and neurodegenerative diseases. google.com

Table 1: Inhibitory Activity of Pyrrolidine-Containing PARP Inhibitors

Compound Target IC₅₀ / Kᵢ Cell Line Cytotoxicity (IC₅₀) Reference
5cj PARP-1 ~4 nM MDA-MB-436: 17.4 µM; CAPAN-1: 19.8 µM nih.govnih.gov
PARP-2 ~4 nM
5cp PARP-1 ~4 nM MDA-MB-436: 11.4 µM; CAPAN-1: 15.5 µM nih.govnih.gov
PARP-2 ~4 nM

| Veliparib (ABT-888) | PARP-1, PARP-2 | Kᵢ: 5 nM | C41 whole cell EC₅₀: 2 nM | acs.org |

Broad Spectrum Bioactivities and General Therapeutic Area Relevance

Derivatives containing pyrrolidine and benzyloxyphenoxy structures have attracted significant interest due to their wide range of pharmacological activities. nih.govresearchgate.net The pyrrolidine ring is a versatile scaffold present in many natural products and pharmacologically important agents, allowing for the design of novel compounds with diverse biological actions. nih.gov

Anti-inflammatory and Immunomodulatory Activities

Pyrrolidine derivatives have demonstrated significant potential as anti-inflammatory and immunomodulatory agents. researchgate.netontosight.ai Their mechanisms often involve the modulation of key inflammatory pathways, such as the inhibition of pro-inflammatory cytokines and enzymes like cyclooxygenase (COX). nih.govmdpi.com

Several studies have highlighted the anti-inflammatory properties of compounds built around a pyrrolidine core. A series of novel pyrrolidine derivatives, synthesized by condensing N-(3-acetylphenyl)-2-(pyrrolidin-1-yl)acetamide with substituted anilines, were evaluated for their effects on COX-1 and COX-2 enzymes. nih.gov Among these, compound A-1 exhibited the highest anti-inflammatory effect. nih.gov Similarly, certain 4-(1-methylamino)ethylidene-1,5-disubstituted pyrrolidine-2,3-diones have been shown to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages. beilstein-journals.org Compound 5e from this series was particularly effective, showing the strongest inhibition of NO production with an IC₅₀ value of 43.69 ± 5.26 µM. beilstein-journals.org

Natural sources have also yielded potent anti-inflammatory pyrrolidine derivatives. nih.gov Compounds isolated from the fruiting bodies of Antrodia camphorata, including trans-3-isobutyl-4-[4-(4-methyl-2-butenyloxy)phenyl]pyrrolidine-2,5-dione (compound 1) , were found to suppress IL-6 production in LPS-stimulated cells with an IC₅₀ of 10 µg/mL. nih.gov Another derivative, 4-(pyrrolidine-2,5-dione-1-yl)phenol (PDP) , showed higher anti-inflammatory activity (64.9 ± 2.2% at 50 mg/kg) in studies than the standard COX-1 inhibitor ibuprofen. researchgate.net Furthermore, a hybrid pyrrolidine-2,5-dione derivative, compound 14 , demonstrated distinct anti-inflammatory activity in a carrageenan-induced aseptic inflammation model. mdpi.com The benzyloxyphenoxy moiety has also been associated with anti-inflammatory properties in various chemical structures. smolecule.comontosight.ai

Table 2: Anti-inflammatory Activity of Pyrrolidine Derivatives

Compound Bioactivity IC₅₀ / % Inhibition Model System Reference
Compound 5e NO Production Inhibition 43.69 ± 5.26 µM LPS-stimulated RAW264.7 cells beilstein-journals.org
Compound 1 IL-6 Production Suppression 10 µg/mL LPS-stimulated RAW264.7 cells nih.gov

| PDP | Anti-inflammatory | 64.9 ± 2.2% inhibition | In vivo model | researchgate.net |

Antimicrobial (Antibacterial, Antifungal) and Antiviral Properties

The pyrrolidine scaffold is a foundational element in the synthesis of compounds with a broad spectrum of antimicrobial activities, including antibacterial, antifungal, and antiviral properties. nih.govontosight.airesearchgate.net Modifications to the pyrrolidine ring system have yielded derivatives effective against a range of pathogens, including multidrug-resistant strains. mdpi.com

For example, a study on 1,2,4-oxadiazole (B8745197) pyrrolidine derivatives found that several compounds inhibited E. coli DNA gyrase with IC₅₀ values ranging from 120 to 270 nM, comparable to the standard drug novobiocin. nih.gov Another study described the synthesis of pyrrolidine-2,5-dione derivatives with moderate antimicrobial activities against various bacterial and fungal species. scispace.com In this research, compound 8 , an azo derivative, displayed MIC values between 16 and 64 µg/mL against tested bacteria. scispace.com

Research into 5-oxopyrrolidine derivatives has also yielded promising results. mdpi.com Specifically, compound 21 , which features a 5-nitrothiophene substituent, demonstrated selective and potent antimicrobial activity against multidrug-resistant Staphylococcus aureus strains, including those resistant to linezolid (B1675486) and tedizolid. mdpi.com Hydrazide-hydrazone derivatives, which can incorporate a pyrrolidine moiety, are also well-documented for their wide spectrum of bioactivity, including antimicrobial effects. semanticscholar.org The antimicrobial potential is not limited to the pyrrolidine core; phthalimide (B116566) compounds containing a benzyloxyphenoxy group have also been investigated for their ability to inhibit the growth of bacteria and fungi. ontosight.ai

Table 3: Antimicrobial Activity of Pyrrolidine Derivatives

Compound/Derivative Class Activity MIC (µg/mL) Target Organisms Reference
1,2,4-Oxadiazole pyrrolidines DNA Gyrase Inhibition (IC₅₀) 0.12–0.27 µM E. coli nih.gov
Compound 5 Antibacterial/Antifungal 32–128 Bacteria and Fungi scispace.com
Compound 8 Antibacterial/Antifungal 16–256 Bacteria and Fungi scispace.com

| Compound 21 | Antibacterial | Not specified | Multidrug-resistant S. aureus | mdpi.com |

Anticonvulsant and Neuromodulatory Effects

The pyrrolidine chemical family, particularly derivatives of pyrrolidone (2-oxopyrrolidine) and pyrrolidine-2,5-dione, has been a cornerstone in the development of anticonvulsant and neuromodulatory agents for decades. nih.gov The licensed antiepileptic drug levetiracetam (B1674943) is a prominent member of this class. nih.gov Research continues to explore novel hybrid compounds based on these scaffolds to achieve a broader spectrum of activity and improved safety profiles. nih.gov

Many of these derivatives are effective in standard preclinical models of epilepsy, such as the maximal electroshock (MES), subcutaneous pentylenetetrazole (scPTZ), and 6 Hz seizure tests. nih.govmdpi.com A series of hybrid compounds derived from 3-(3-methylthiophen-2-yl)-pyrrolidine-2,5-dione showed significant anticonvulsant activity. mdpi.com The most promising among them, compound 4 , had an ED₅₀ of 62.14 mg/kg in the MES test and 75.59 mg/kg in the 6 Hz test, demonstrating higher potency than the reference drugs valproic acid and ethosuximide (B1671622) in these models. mdpi.com

Another study focused on water-soluble analogues of (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides. mdpi.comCompound 14 from this series displayed robust, broad-spectrum anticonvulsant properties with ED₅₀ values of 49.6 mg/kg (MES), 67.4 mg/kg (scPTZ), and 31.3 mg/kg (6 Hz, 32 mA). mdpi.com It was also effective in a model of drug-resistant epilepsy. mdpi.com The mechanism of action for many of these compounds is believed to involve the modulation of neuronal voltage-sensitive sodium and calcium channels. nih.govmdpi.com Further research has also demonstrated the anticonvulsant effects of 1-acyl-2-pyrrolidinone derivatives, suggesting that their activity may be due to the release of GABA via hydrolysis. nih.gov

Table 4: Anticonvulsant Activity of Pyrrolidine Derivatives

Compound MES Test (ED₅₀ mg/kg) scPTZ Test (ED₅₀ mg/kg) 6 Hz Test (ED₅₀ mg/kg) Reference
Compound 4 62.14 - 75.59 mdpi.com
Compound 14 49.6 67.4 31.3 mdpi.com
Valproic Acid (Ref.) 252.7 - 130.6 mdpi.com

| Ethosuximide (Ref.) | - | - | 221.7 | mdpi.com |

Antitumor and Anticancer Research Applications

The pyrrolidine scaffold is a versatile and significant pharmacophore in the design and development of novel anticancer agents. nih.govtandfonline.com The structural flexibility of the pyrrolidine ring allows for diverse substitutions, leading to derivatives with improved potency, selectivity, and reduced side effects against various cancer cell lines. nih.govtandfonline.com These compounds exert their antitumor effects through multiple mechanisms, including the inhibition of critical enzymes, induction of apoptosis, and cell cycle arrest. tandfonline.com

Pyrrolidine derivatives have been shown to inhibit enzymes like matrix metalloproteinases (MMPs), which are involved in cancer metastasis. tandfonline.com For example, a series of N-methyl-4-((4-oct-1-yn-1-yl)benzyl)oxy)pyrrolidine-2-carboxamide derivatives exhibited potent antitumor activity by inhibiting MMP-2, with compound 21a showing an IC₅₀ value of 0.001 µM. tandfonline.com Other synthetic strategies have focused on creating hybrid molecules. A series of 5-oxo-1-(3,4,5-trimethoxyphenyl)pyrrolidine-3-carboxylic acid derivatives demonstrated that incorporating 1,3,4-oxadiazolethione and 4-aminotriazolethione rings significantly enhanced anticancer activity against human A549 lung cancer cells. mdpi.com Similarly, diphenylamine-pyrrolidin-2-one-hydrazone derivatives have been reported to have anticancer activity against the MCF-7 breast cancer cell line. nih.gov

The pyrrolizine class of heterocyclic compounds, which contains a pyrrolidine ring, has also been explored as a promising scaffold for anticancer drugs. wustl.edu Furthermore, research has shown that derivatives such as 4-(pyrrolidine-2,5-dione-1-yl)phenol can cause significant inhibition of cancer cell growth, for instance in the HT-29 colon cancer cell line. researchgate.net The development of phytochemicals, such as vinca (B1221190) alkaloids and taxanes, which are used in clinical practice, further highlights the importance of natural and synthetic compounds in cancer therapy. nih.govnih.gov

Table 5: Anticancer Activity of Pyrrolidine Derivatives

Compound/Derivative Class Activity IC₅₀ Target/Cell Line Reference
Compound 21a Antitumor 0.001 µM MMP-2 Inhibition tandfonline.com
Compound 21b Antitumor 0.005 µM MMP-2 Inhibition tandfonline.com
Compound 21c Antitumor 0.004 µM MMP-2 Inhibition tandfonline.com
Diphenylamine-pyrrolidin-2-one-hydrazones Anticancer 0.73–2.38 μM MCF-7 (Breast Cancer) nih.gov

| 5-Oxopyrrolidine derivatives (18-22) | Anticancer | Potent Activity | A549 (Lung Cancer) | mdpi.com |

Research into Neuroprotective and Psychopharmacological Effects

Derivatives containing pyrrolidine and benzyloxyphenoxy moieties have emerged as promising candidates in the research of neuroprotective and psychopharmacological agents. ontosight.aimdpi.com The pyrrolidone class of chemicals was first investigated for its nootropic effects, which refer to the enhancement of learning and memory, and later for neuroprotection. nih.gov

Recent studies have demonstrated that novel pyrrolidine-2-one derivatives can offer neuroprotection against cognitive deficits. In a mouse model of scopolamine-induced cognitive impairment, these derivatives effectively treated behavioral and biochemical changes, with effects comparable to the drug donepezil. nih.gov The mechanism involved mitigating acetylcholine deficiency and oxidative stress. nih.gov Another novel phenylpyrrolidine derivative showed significant neuroprotective effects against glutamate-induced excitotoxicity in cortical neurons and improved cognitive functions in a rat model of ischemic stroke. mdpi.com

The benzyloxyphenoxy structural component has also been linked to significant neuroprotective activity. Compounds such as 1-[2-(4-Benzyloxyphenoxy)Ethyl]Imidazole act as monoamine oxidase B (MAO-B) inhibitors, protecting against neuronal loss and behavioral impairment in rodent models of Parkinson's disease. nih.govsci-hub.se The inhibition of MAO-B is a key therapeutic strategy in managing neurodegenerative conditions like Parkinson's disease. researchgate.net Furthermore, modifications of molecules with a benzyloxy-phenoxy group have been shown to inhibit EphA4 signaling, a pathway associated with conditions like Alzheimer's disease. google.com The collective evidence suggests that both the pyrrolidine ring and the benzyloxyphenoxy group contribute to a range of beneficial central nervous system effects, making them valuable scaffolds for developing therapies for neurodegenerative and psychiatric disorders. ontosight.aibiorxiv.org

Sodium Channel Blocker Activity

The pyrrolidine ring and the benzyloxyphenoxy moiety are integral components of various compounds investigated for their ability to modulate voltage-gated sodium channels (Nav). These channels are crucial for the initiation and propagation of action potentials in excitable cells, and their blockade represents a key mechanism for therapeutic intervention in conditions such as epilepsy, neuropathic pain, and ischemic stroke. nih.govnih.govgoogle.comcvpharmacology.com The mechanism of action for many sodium channel blockers involves state-dependent binding, where the drug shows a higher affinity for the open and/or inactivated states of the channel compared to the resting state. nih.govcvpharmacology.comnih.gov This property allows for preferential inhibition of hyperactive neurons, as seen in pathological conditions, without significantly affecting normal physiological functions. nih.gov

Research into analogous structures containing either the pyrrolidine or the benzyloxyphenoxy-like core reveals significant potential for developing potent and selective sodium channel blockers.

Pyrrolidine Derivatives as Sodium Channel Blockers

A significant body of research highlights the pyrrolidine scaffold as a promising pharmacophore for sodium channel inhibition. Structure-activity relationship (SAR) studies have been conducted to optimize potency and selectivity.

In one study, a series of novel pyrrolidine derivatives were synthesized and evaluated for their inhibitory effects on neuronal Na+ channels with the goal of developing treatments for ischemic stroke. nih.gov An initial pyrrolidine analogue led to the discovery of compound 5e (see table below), a potent Na+ channel blocker that also exhibited low inhibitory action against the human ether-a-go-go-related gene (hERG) channel, a crucial factor for cardiac safety. nih.gov This compound demonstrated significant neuroprotective activity in a rat model of middle cerebral artery occlusion. nih.gov

Further investigations into pyrrolidine-based structures for pain treatment led to the development of vixotrigine. acs.org The chemical development process explored various isomers and substitutions on the pyrrolidine ring. It was noted that pyrrolidines with a tertiary nitrogen ring were often associated with high clearance. acs.org In contrast, 2,5-substituted pyrrolidine isomers, while showing similar use-dependent blockade of the Nav1.3 channel, had differing properties. acs.org For instance, replacing a benzyl (B1604629) ether with a phenyl ether resulted in comparably potent sodium channel blockers. acs.org

Another class of pyrrolidine derivatives, 3-aminopyrroles, has also been identified as potent sodium channel blockers with anticonvulsant properties. nih.gov SAR studies established the essential structural features for interaction with the voltage-dependent sodium channel. The most active compound from this series, 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester , was found to block sodium channels in a frequency-dependent manner and showed significant protection in a maximal electroshock seizure (MES) test in rats. nih.gov

Research on 3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione derivatives also points towards sodium channel inhibition as a plausible mechanism for their anticonvulsant and antinociceptive effects. mdpi.com Electrophysiological studies showed that compound 33 from this series produced a high level of inhibition at site 2 of the sodium channel, comparable to the established drug phenytoin. mdpi.com

Table 1: Sodium Channel Blocker Activity of Selected Pyrrolidine Derivatives

Compound ID Structure / Name Target/Assay Activity Metric Value Reference
5e 2-(4-((4-Fluorobenzyl)oxy)phenyl)-N,N-dimethylpyrrolidin-1-amine Neuronal Na+ channels IC50 0.23 µM nih.gov
16 (2S,5R)-2-(4-Benzyloxy-3-fluorophenyl)-5-fluoropyrrolidine (Vixotrigine analog) Nav1.3 pIC50 (Tonic block) 4.0 acs.org
16 (2S,5R)-2-(4-Benzyloxy-3-fluorophenyl)-5-fluoropyrrolidine (Vixotrigine analog) Nav1.3 pUD15 (Use-dependent block) 5.6 acs.org
3 4-(4-Bromophenyl)-3-morpholinopyrrole-2-carboxylic acid methyl ester MES test (in vivo) ED50 (oral, rat) 2.5 mg/kg nih.gov
33 3-(Benzo[b]thiophen-2-yl)-1-(4-chlorophenyl)pyrrolidine-2,5-dione Sodium channel (site 2) binding % Inhibition @ 100 µM >50% mdpi.com

Benzyloxyphenoxy and Analogous Aryl Ether Derivatives

The benzyloxyphenoxy group, or structurally similar phenoxyphenyl moieties, serve as a critical component in other classes of sodium channel blockers. This structural element often acts as a distal lipophilic group that can significantly influence the compound's binding affinity.

A series of 3-(4-phenoxyphenyl)-1H-pyrazoles were synthesized and identified as potent state-dependent sodium channel blockers. nih.gov The SAR study highlighted that the distal phenyl group of the phenoxyphenyl moiety was crucial for activity. This group could tolerate lipophilic and electronegative substituents at the ortho or para positions. The introduction of a hydrogen bond donor on the pyrazole nitrogen was found to enhance potency. nih.gov Compound 18 from this series, 3-(4-(4-nitrophenoxy)phenyl)-1H-pyrazole-1-carboxamide , demonstrated robust activity in a rat model of neuropathy. nih.gov This underscores the importance of the aryl ether linkage in achieving potent sodium channel blockade.

The development of vixotrigine also involved compounds with a benzyloxyphenyl group attached to the pyrrolidine ring, demonstrating the successful combination of both structural motifs. acs.org The synthesis of this compound utilized 4-benzyloxy bromobenzene as a starting material, further cementing the role of this fragment in the design of potent sodium channel inhibitors. acs.org

Table 2: Sodium Channel Blocker Activity of Selected Aryl Ether Derivatives

Compound ID Structure / Name Target/Assay Activity Metric Value Reference
18 3-(4-(4-Nitrophenoxy)phenyl)-1H-pyrazole-1-carboxamide hNav1.3 IC50 (Inactivated state) 0.057 µM nih.gov
21 (2S,5R)-5-Fluoro-2-(4-phenoxyphenyl)pyrrolidine Nav1.3 pIC50 (Tonic block) 4.2 acs.org
21 (2S,5R)-5-Fluoro-2-(4-phenoxyphenyl)pyrrolidine Nav1.3 pUD15 (Use-dependent block) 5.6 acs.org

Challenges and Future Directions in the Academic Research of 3 4 Benzyloxy Phenoxy Pyrrolidine

Overcoming Synthetic Complexities for Enantiopure Isomer Preparation

A significant hurdle in the study of 3-[4-(Benzyloxy)phenoxy]pyrrolidine lies in the stereoselective synthesis of its enantiopure isomers. The stereochemistry of the pyrrolidine (B122466) ring and its substituents is paramount, as different stereoisomers can exhibit vastly different biological profiles due to their distinct interactions with enantioselective proteins. researchgate.netnih.gov

The synthesis of enantiopure pyrrolidine derivatives often starts from chiral precursors like proline or 4-hydroxyproline. mdpi.com For instance, a general strategy for constructing enantiopure cis-2,5-disubstituted pyrrolidine building blocks has been developed from cocaine, demonstrating its utility in the efficient synthesis of pyrrolidine-based alkaloids. nih.gov However, creating specific substitution patterns, such as the 3-[4-(benzyloxy)phenoxy] group, on the pyrrolidine ring with high enantiomeric purity remains a complex task. organic-chemistry.org Researchers are continuously exploring novel synthetic routes, including stereoselective cyclization of acyclic precursors, to obtain optically pure pyrrolidine derivatives. mdpi.com The development of efficient, catalyst-tuned reactions is a promising area of research to achieve high regio- and enantioselectivity in the synthesis of substituted pyrrolidines. organic-chemistry.org

Development of Advanced Computational Models for Precise Prediction of Biological Profiles

Advanced computational models are becoming indispensable tools in modern drug discovery for predicting the biological activities of novel compounds. nih.govnih.govplos.org For pyrrolidine derivatives, techniques like 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship), molecular docking, and molecular dynamics simulations are employed to understand the structural requirements for biological activity and to design more potent molecules. nih.gov

These models help in predicting how a molecule like this compound might interact with a biological target. For example, a study on pyrrolidine derivatives as Mcl-1 inhibitors used CoMFA, CoMSIA, and HQSAR models to elucidate the structural features crucial for their inhibitory activity. nih.gov Such computational approaches can guide the synthesis of new derivatives with improved biological profiles by predicting their ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.gov The challenge lies in the continuous refinement of these models to enhance their predictive accuracy, which requires large datasets of experimentally validated compounds. youtube.comyoutube.com

Elucidation of Novel Molecular Mechanisms of Action and Target Identification for Hybrid Structures

Hybrid molecules that combine the pyrrolidine scaffold with other pharmacophoric units represent a modern approach in drug design to create multifunctional ligands. mdpi.com The this compound structure itself is a hybrid, combining the pyrrolidine ring with a benzyloxy-phenoxy moiety. Understanding the molecular mechanisms of action and identifying the specific biological targets of such hybrid structures is a key research focus. mdpi.com

The pyrrolidine ring is a known pharmacophore for a wide range of biological activities, including anticancer, antidiabetic, and anti-inflammatory properties. tandfonline.com When combined with other fragments, as in the case of this compound, the resulting hybrid may exhibit novel or enhanced biological effects. For instance, the combination of a thiophene (B33073) ring with a pyrrolidine-2,5-dione core has been explored to create hybrid anticonvulsants. mdpi.com Elucidating the precise molecular targets and pathways modulated by these complex molecules is crucial for their further development as therapeutic agents.

Exploration of New Biological Targets and Therapeutic Areas for Pyrrolidine-Phenoxy Hybrids

The versatility of the pyrrolidine scaffold suggests that pyrrolidine-phenoxy hybrids could be active against a wide array of biological targets. tandfonline.comfrontiersin.org While some research has focused on their potential as norepinephrine (B1679862) and serotonin (B10506) reuptake inhibitors, there is a vast, underexplored landscape of other potential therapeutic applications. ebi.ac.uk

Researchers are actively exploring the potential of pyrrolidine derivatives in various therapeutic areas, including as anticancer, antibacterial, antiviral, and anticonvulsant agents. tandfonline.com The phenoxy moiety also contributes to the biological activity, as seen in compounds where a 4-phenoxy substituent on a phenyl ring attached to a pyrrolo[2,3-d]pyrimidine core showed significant antitubercular activity. nih.gov Future research will likely involve screening this compound and its analogues against a broader range of biological targets to uncover new therapeutic potentials.

Design and Synthesis of Derivatives with Enhanced Potency and Selectivity for Specific Molecular Targets

A primary goal in medicinal chemistry is the rational design and synthesis of derivatives with improved potency and selectivity for their intended molecular targets. researchgate.netnih.govaablocks.comnih.gov For this compound, this involves modifying its structure to optimize its interaction with a specific biological target.

Structure-activity relationship (SAR) studies are crucial in this process. nih.gov By systematically altering different parts of the molecule—such as the substituents on the phenyl rings or the stereochemistry of the pyrrolidine ring—researchers can identify the key structural features that govern its biological activity. For example, studies on other pyrrolidine derivatives have shown that substitutions at the N1, 3rd, and 5th positions can significantly impact their biological activity and target specificity. tandfonline.com The design of new derivatives of this compound will be guided by these principles, aiming to create compounds with enhanced therapeutic efficacy and reduced off-target effects.

Q & A

Basic Question: What are the established synthetic routes for 3-[4-(Benzyloxy)phenoxy]pyrrolidine?

Methodological Answer:
The synthesis typically involves a multi-step approach:

  • Step 1: Condensation of 4-benzyloxy-3-methoxybenzaldehyde with hydrazine derivatives (e.g., 2-hydrazinopyridine) in ethanol under acidic conditions to form a Schiff base intermediate (yield: ~91%) .
  • Step 2: Cyclization using sodium hypochlorite to generate triazolo-pyridine or pyrrolidine derivatives. Modifications include adjusting reaction time (3–24 hours) and solvent systems (ethanol, DCM) to optimize yield .
  • Key Tools: Monitor reactions via TLC and characterize intermediates using 1H^1H-/13C^{13}C-NMR and HRMS .

Advanced Question: How can multi-step synthesis be optimized to improve yield and purity?

Methodological Answer:
Critical factors include:

  • Reagent Stoichiometry: Excess sodium hypochlorite (4:1 molar ratio) enhances cyclization efficiency but requires careful quenching to avoid over-oxidation .
  • Purification: Use column chromatography (silica gel, eluent: CH2_2Cl2_2/MeOH gradient) to isolate pure intermediates. Recrystallization from methanol/water improves crystallinity .
  • Data-Driven Adjustments: Compare HRMS and NMR data with literature to confirm structural fidelity. For example, discrepancies in 1H^1H-NMR chemical shifts (>0.1 ppm) may indicate impurities requiring re-purification .

Basic Question: What spectroscopic techniques are used to characterize this compound?

Methodological Answer:

  • NMR Spectroscopy: 1H^1H-NMR (400–500 MHz) identifies aromatic protons (δ 7.2–7.5 ppm) and pyrrolidine ring protons (δ 3.8–4.2 ppm). 13C^{13}C-NMR confirms benzyloxy carbons (δ 157–160 ppm) .
  • HRMS: Electrospray ionization (ESI) validates molecular ion peaks (e.g., [M+H]+^+ at m/z 334.1553) with <3 ppm error .
  • FTIR: Key stretches include C-O (1261 cm1^{-1}) and aromatic C=C (1509 cm1^{-1}) .

Advanced Question: How can contradictions in reported biological activity data be resolved?

Methodological Answer:

  • Structural Analog Comparison: Compare substituent effects using derivatives like 3-(4-Methoxyphenoxy)pyrrolidine (less lipophilic) vs. 3-(4-Trifluoromethoxyphenoxy)pyrrolidine (enhanced membrane permeability) .
  • Assay Standardization: Replicate assays under controlled conditions (e.g., pH 7.4 buffer, 37°C) to minimize variability. For example, conflicting IC50_{50} values may arise from differences in cell lines or incubation times .
  • Meta-Analysis: Cross-reference data from patents (e.g., Pfizer’s pyrrolidine derivatives ) and peer-reviewed studies to identify consensus trends.

Advanced Question: What computational methods predict the compound’s interaction with biological targets?

Methodological Answer:

  • Molecular Docking: Use software (AutoDock Vina) to model binding to dopamine receptors or enzymes. The benzyloxy group’s π-π stacking with aromatic residues (e.g., Tyr-139 in CYP450) is a key interaction .
  • MD Simulations: Run 100 ns trajectories to assess stability of ligand-protein complexes. RMSD values >2 Å suggest conformational instability requiring scaffold modification .

Basic Question: How can solubility issues in aqueous buffers be addressed?

Methodological Answer:

  • Co-Solvents: Use DMSO (≤1% v/v) or cyclodextrins (e.g., HP-β-CD) to enhance solubility without altering biological activity .
  • pH Adjustment: Ionize the pyrrolidine nitrogen (pKa ~9.2) by preparing citrate buffer (pH 4.0) to form water-soluble salts .

Advanced Question: What strategies mitigate scale-up challenges in synthesis?

Methodological Answer:

  • Process Optimization: Replace batch reactions with flow chemistry for cyclization steps to improve heat dissipation and yield consistency .
  • Safety Protocols: Monitor exothermic reactions (e.g., NaOCl additions) using in-line FTIR to detect intermediate decomposition .
  • Cost Analysis: Compare benzyloxy-phenol sourcing (literature synthesis vs. commercial suppliers like Oakwood Chemicals) to reduce raw material costs by ~30% .

Advanced Question: How can alternative synthetic routes reduce reliance on hazardous reagents?

Methodological Answer:

  • Green Chemistry: Replace NaOCl with TEMPO/NaClO2_2 for safer oxidation. Pilot studies show comparable yields (85–88%) with reduced waste .
  • Catalytic Methods: Use Pd/C or Ni catalysts for hydrogenolysis of benzyl ethers, avoiding corrosive HBr/AcOH mixtures .

Basic Question: What structural analogs are prioritized for SAR studies?

Methodological Answer:

  • Priority Analogs:

    CompoundModificationKey Property
    3-(4-Methoxyphenoxy)pyrrolidineMethoxy substitutionLower logP (2.1)
    3-(4-Trifluoromethoxyphenoxy)pyrrolidineTrifluoromethoxy groupEnhanced metabolic stability
    Rationale: Substituents at the 4-position modulate lipophilicity and target engagement .

Advanced Question: How is enantiomeric purity assessed during asymmetric synthesis?

Methodological Answer:

  • Chiral HPLC: Use a Chiralpak AD-H column (hexane:IPA 90:10) to resolve enantiomers. Retention time differences >1.5 min indicate high enantiomeric excess (>98%) .
  • Circular Dichroism (CD): Compare Cotton effect signatures with known standards to confirm configuration (R vs. S) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.